molecular formula C13H17NO4 B8153441 4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid

4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid

Cat. No.: B8153441
M. Wt: 251.28 g/mol
InChI Key: QIDOKMFJYQVQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an isopropylamino group, an oxoethoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylbenzoic acid with isopropylamine and an appropriate oxoethoxy reagent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may play a crucial role in binding to these targets, while the oxoethoxy and methyl groups contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

4-(2-(Isopropylamino)-2-oxoethoxy)-3-methylbenzoic acid can be compared with other similar compounds, such as:

    4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid: Lacks the methyl group, which may affect its activity and stability.

    3-(2-(Isopropylamino)-2-oxoethoxy)-4-methylbenzoic acid: The position of the methyl group is different, potentially leading to variations in its chemical properties.

    4-(2-(Isopropylamino)-2-oxoethoxy)-3-ethylbenzoic acid: The ethyl group instead of the methyl group may result in different biological activities.

Properties

IUPAC Name

3-methyl-4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8(2)14-12(15)7-18-11-5-4-10(13(16)17)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDOKMFJYQVQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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